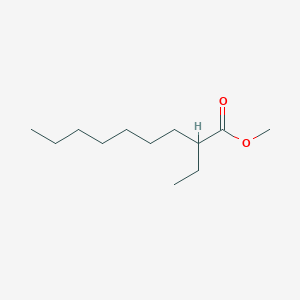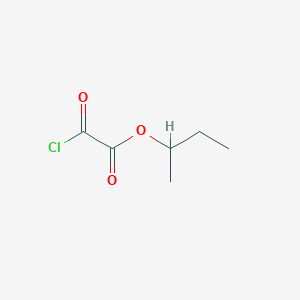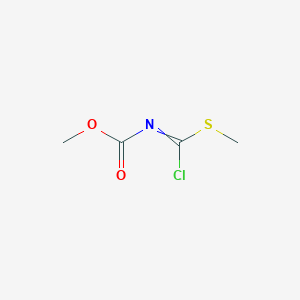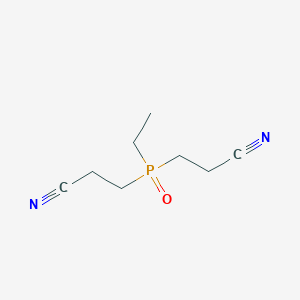sulfanium bromide CAS No. 55685-93-3](/img/structure/B14640609.png)
[2-(4-Acetylphenyl)ethyl](dimethyl)sulfanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acetylphenyl)ethylsulfanium bromide is an organic compound that features a sulfonium ion with a bromide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylphenyl)ethylsulfanium bromide typically involves the reaction of 4-acetylphenylethyl bromide with dimethyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonium ion. The general reaction scheme is as follows:
4-Acetylphenylethyl bromide+Dimethyl sulfide→2-(4-Acetylphenyl)ethylsulfanium bromide
Industrial Production Methods
In an industrial setting, the production of 2-(4-Acetylphenyl)ethylsulfanium bromide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Acetylphenyl)ethylsulfanium bromide undergoes various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Corresponding sulfonium salts with different halides.
科学研究应用
2-(4-Acetylphenyl)ethylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the sulfonium ion can facilitate the transport of drugs across cell membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-(4-Acetylphenyl)ethylsulfanium bromide involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfonium ion can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
相似化合物的比较
Similar Compounds
- 2-(4-Acetylphenyl)ethylphenylsulfonium bromide
- 2-(4-Acetylphenyl)ethylsulfonium chloride
- 2-(4-Acetylphenyl)ethylsulfonium iodide
Uniqueness
2-(4-Acetylphenyl)ethylsulfanium bromide is unique due to its specific combination of the acetylphenyl group and the dimethylsulfonium ion. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
55685-93-3 |
|---|---|
分子式 |
C12H17BrOS |
分子量 |
289.23 g/mol |
IUPAC 名称 |
2-(4-acetylphenyl)ethyl-dimethylsulfanium;bromide |
InChI |
InChI=1S/C12H17OS.BrH/c1-10(13)12-6-4-11(5-7-12)8-9-14(2)3;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
YAYWVFRYWBQPEA-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)CC[S+](C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14640526.png)
![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)

![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)



![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)



